3-Methyl-2-(p-tolyl)pyridine
CAS No.: 64291-96-9
Cat. No.: VC3727778
Molecular Formula: C13H13N
Molecular Weight: 183.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64291-96-9 |
|---|---|
| Molecular Formula | C13H13N |
| Molecular Weight | 183.25 g/mol |
| IUPAC Name | 3-methyl-2-(4-methylphenyl)pyridine |
| Standard InChI | InChI=1S/C13H13N/c1-10-5-7-12(8-6-10)13-11(2)4-3-9-14-13/h3-9H,1-2H3 |
| Standard InChI Key | RYRDKQYQAMRCHF-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=C(C=CC=N2)C |
| Canonical SMILES | CC1=CC=C(C=C1)C2=C(C=CC=N2)C |
Introduction
Chemical Identity and Structure
3-Methyl-2-(p-tolyl)pyridine consists of a pyridine ring with two key substituents: a methyl group at the 3-position and a p-tolyl (4-methylphenyl) group at the 2-position. This arrangement creates a molecule with specific electronic and steric properties that influence its reactivity and applications.
Chemical Identifiers
The compound can be identified through various standard chemical nomenclature systems as detailed in the following table:
| Identifier Type | Value |
|---|---|
| Chemical Name | 3-Methyl-2-(p-tolyl)pyridine |
| CAS Registry Number | 64291-96-9 |
| Molecular Formula | C13H13N |
| Molecular Weight | 183.25 g/mol |
| European Community (EC) Number | 264-771-7 |
| DSSTox Substance ID | DTXSID30982845 |
| Nikkaji Number | J310.091J |
| Wikidata | Q82969689 |
Structural Representation
The chemical structure of 3-Methyl-2-(p-tolyl)pyridine features a pyridine nitrogen heterocycle with the methyl group providing electron-donating effects at position 3, while the p-tolyl group at position 2 contributes to the compound's aromatic character and reactivity. Various structural representations exist in chemical databases:
| Representation Type | Notation |
|---|---|
| SMILES | CC1=CC=C(C=C1)C2=C(C=CC=N2)C |
| InChI | InChI=1S/C13H13N/c1-10-5-7-12(8-6-10)13-11(2)4-3-9-14-13/h3-9H,1-2H3 |
| InChIKey | RYRDKQYQAMRCHF-UHFFFAOYSA-N |
The structural arrangement of the molecule contributes to its specific chemical behaviors and interactions with other compounds .
Physical and Chemical Properties
3-Methyl-2-(p-tolyl)pyridine possesses characteristic physical and chemical properties that determine its behavior in various chemical environments and applications.
Physical Properties
The physical state and properties of this compound are important considerations for handling and application purposes. Though specific experimental data for some properties is limited in the literature, the following properties can be established:
| Property | Value |
|---|---|
| Physical State | Solid |
| Molecular Weight | 183.25 g/mol |
| Appearance | White to off-white solid |
Chemical Reactivity
The compound's chemical reactivity is primarily influenced by:
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The pyridine nitrogen, which acts as a potential hydrogen bond acceptor
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The methyl group at position 3, which influences electron density within the pyridine ring
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The p-tolyl group, which provides additional reactivity sites
These structural features make 3-Methyl-2-(p-tolyl)pyridine suitable for various chemical transformations, particularly in organic synthesis applications .
Synthesis Methods
The synthesis of 3-Methyl-2-(p-tolyl)pyridine can be achieved through several methodologies. Recent literature suggests copper-catalyzed approaches for constructing similar pyridine derivatives.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent another viable approach for synthesizing 3-Methyl-2-(p-tolyl)pyridine. These methods typically involve:
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Suzuki-Miyaura coupling between properly functionalized pyridine precursors and p-tolylboronic acid derivatives
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Negishi coupling utilizing organozinc reagents
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Direct C-H activation and functionalization of pyridine derivatives
These synthetic routes offer various advantages in terms of reaction conditions, yield, and selectivity .
Research Applications
Based on analysis of structurally similar compounds, 3-Methyl-2-(p-tolyl)pyridine demonstrates potential applications across several research domains.
Organic Synthesis
The compound serves as an important building block in the synthesis of more complex molecular structures. Its distinctive substitution pattern makes it valuable for:
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Construction of extended heterocyclic systems
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Development of ligands for metal complexation
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Synthesis of bioactive compounds with pharmaceutical potential
These applications leverage the specific electronic and steric properties conferred by the methyl and p-tolyl substituents .
Catalytic Applications
Similar pyridine derivatives have demonstrated utility as ligands in catalytic processes. The nitrogen atom in the pyridine ring provides a coordination site for transition metals, enabling applications in:
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Cross-coupling reactions
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Asymmetric catalysis
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Polymerization processes
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Small molecule activation
These applications exploit the compound's ability to modulate the electronic and steric environment around metal centers .
Materials Science
Pyridine derivatives like 3-Methyl-2-(p-tolyl)pyridine have potential applications in materials science, particularly in:
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Development of functional polymers
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Creation of materials with specific optical properties
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Design of advanced coatings with tailored characteristics
The aromaticity and substitution pattern contribute to these materials' properties and performance characteristics .
Analytical Methods
Several analytical techniques are suitable for the characterization and analysis of 3-Methyl-2-(p-tolyl)pyridine.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. Based on data from similar compounds, the expected spectroscopic features include:
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1H NMR signals for:
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Aromatic protons in both the pyridine and p-tolyl rings
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Methyl protons at the 3-position of the pyridine ring
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Methyl protons of the p-tolyl group
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13C NMR signals corresponding to:
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Quaternary carbons in both aromatic rings
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Aromatic CH carbons
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Methyl carbon signals
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These spectroscopic data provide crucial structural confirmation .
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods are valuable for purity determination and quantitative analysis of 3-Methyl-2-(p-tolyl)pyridine. These techniques can be coupled with mass spectrometry for enhanced sensitivity and specificity in detection and characterization .
Future Research Directions
Several promising research directions could expand our understanding of 3-Methyl-2-(p-tolyl)pyridine:
Synthetic Methodology Development
Further research into efficient, sustainable synthetic routes for 3-Methyl-2-(p-tolyl)pyridine represents an important area for future investigation. Development of catalytic methods that operate under mild conditions with high selectivity would enhance the accessibility of this compound for various applications.
Biological Activity Exploration
Comprehensive screening for potential biological activities represents another valuable research direction. Given the biological relevance of related pyridine derivatives, systematic evaluation of 3-Methyl-2-(p-tolyl)pyridine's interactions with various biological targets could reveal new applications in medicinal chemistry and pharmaceutical development .
Material Applications
Investigation of the compound's potential in materials science applications, particularly in the development of functional materials with specific properties, represents a promising research avenue. The compound's structural features could contribute to materials with unique optical, electronic, or mechanical characteristics .
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